![molecular formula C18H13ClN4OS B028725 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol CAS No. 132464-59-6](/img/structure/B28725.png)
3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of thienotriazolodiazepine derivatives involves several key steps, including the formation of aminothiophenes, cyclization to 2-aminothieno-1,4-diazepin-5-ones, and subsequent transformation into thienotriazolodiazepinones. A notable example is the synthesis of 5H-Triazolo[1,5-d]- and 5H-tetrazolo[1,5-d]thieno[3,2-f]-1,4-diazepin-6(7H)-ones through base-catalyzed ring expansion reactions, showcasing the complexity and precision required in synthesizing these compounds (Shishoo et al., 1988).
Molecular Structure Analysis
The molecular structure of thienotriazolodiazepines is characterized by their complex fused ring systems. Vibrational spectroscopic techniques, such as FT-IR and FT-Raman, alongside quantum mechanical methods, have been used to study these structures in detail. Such analyses provide insights into the optimized molecular geometry, vibrational wavenumbers, and molecular electrostatic potential, contributing to our understanding of their biological activity (Kuruvilla et al., 2018).
Chemical Reactions and Properties
Thienotriazolodiazepines undergo various chemical reactions that modify their structure and, consequently, their biological activities. The synthesis strategies often involve key steps like silylation–amination reactions, which allow for the preparation of a wide range of derivatives. These reactions are crucial for the development of new compounds with potential pharmacological applications (Eresko et al., 2011).
Physical Properties Analysis
The physical properties of thienotriazolodiazepines, such as crystal structure and solubility, are important for their application and effectiveness. X-ray crystallography is a primary tool for determining the precise arrangement of atoms within these molecules, providing valuable information on their stability, reactivity, and interaction with biological targets. For instance, temperature-dependent studies have shown how methyl group ordering in the crystal structure can vary with temperature, affecting the compound's properties (Dutkiewicz et al., 2012).
Chemical Properties Analysis
The chemical properties of thienotriazolodiazepines, including their reactivity, stability, and interaction with other molecules, play a crucial role in their biological activity. Techniques such as mass spectrometry and liquid chromatography/mass spectrometry are utilized to elucidate these properties, offering insights into their potential as pharmacological agents. For example, the study of electron impact and chemical ionization mass spectra has helped to elucidate the fragmentation patterns of these compounds, critical for understanding their metabolic pathways (Celma, 1994).
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target identification, it is difficult to predict the exact pathways it may influence. Triazole derivatives have been known to interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
Its molecular weight (368.84 g/mol) and LogP (2.421) suggest it may have good oral bioavailability . Its boiling point (633ºC at 760 mmHg) and flash point (336.6ºC) suggest it may be stable under physiological conditions .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Some triazole derivatives have demonstrated cytotoxic effects, suggesting this compound may also have potential anticancer properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it is difficult to predict how these factors might affect this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-21-22-16-10-20-17(13-6-2-3-7-15(13)19)14-9-12(5-4-8-24)25-18(14)23(11)16/h2-3,6-7,9,24H,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAICKZLDVXOFFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C#CCO)C(=NC2)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567971 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol | |
CAS RN |
132464-59-6 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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